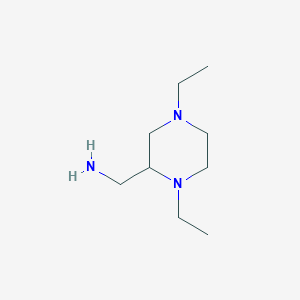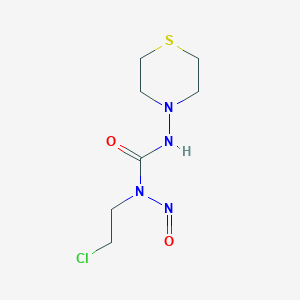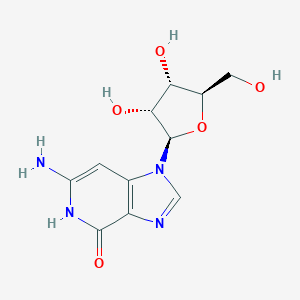![molecular formula C8H14N2O4 B053980 tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate CAS No. 118236-32-1](/img/structure/B53980.png)
tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug lead compound for the treatment of various diseases such as cancer, bacterial infections, and inflammation. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In material science, this compound has been studied for its potential as a polymer additive.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or proteins involved in disease processes. For example, it has been suggested that tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacterial cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Another advantage is that it has potential applications in various fields. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study this compound. Another limitation is that more studies are needed to fully understand the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate. One direction is to study the mechanism of action of this compound in more detail. Another direction is to study the biochemical and physiological effects of this compound in more detail. Additionally, more studies are needed to fully understand the potential applications of this compound in medicinal chemistry, organic synthesis, and material science. Finally, more studies are needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate is a compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, more studies are needed to fully understand the potential of this compound and to optimize its synthesis method.
Synthesemethoden
Tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate can be synthesized using different methods. One of the most common methods is the reaction between tert-butyl carbamate and (4S)-3-oxo-1,2-oxazolidine. This reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate.
Eigenschaften
CAS-Nummer |
118236-32-1 |
|---|---|
Produktname |
tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
VNNOMGVHZFZWLD-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CONC1=O |
SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CONC1=O |
Synonyme |
Carbamic acid, (3-oxo-4-isoxazolidinyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)



![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)


![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)
![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)




![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)